(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for its in vitro antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, while another demonstrated substantial anticancer activity. The study highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).
Antitubercular Activity
Research on thiazolidinone derivatives has also shown promising antitubercular activity. One study synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, which were evaluated against Mycobacterium tuberculosis. The structural confirmation of these compounds was achieved through various chemical and spectral analyses (Samadhiya et al., 2014).
Mechanism of Action and SAR Studies
Further studies have aimed at understanding the structure-activity relationship (SAR) and the mechanism of action of these compounds. For example, a study synthesized 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) analogues to establish their structure-activity relationship and mechanism of action against Mycobacterium tuberculosis. The results identified several active compounds against mycobacterial enzymes, suggesting directions for further modifications and screenings (Samala et al., 2014).
Synthetic Approaches and Spectroscopic Identification
There has been considerable interest in developing efficient synthetic methods for these compounds. For instance, an efficient one-pot, three-component synthesis method using ionic liquid-tethered 2-aminobenzimidazoles was reported, which simplifies the production process of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines (Chen et al., 2016).
Biological Importance and Anticonvulsant Activity
Thiazolidinone derivatives have also been investigated for their biological importance and potential anticonvulsant activity. A study synthesized N-2-[-{2-substitutedphenyl-4-oxo-5-(substitutedbenzylidene)-1, 3-thiazolidine}imino]-ethyl-6-nitroindazole compounds and screened them for antibacterial, antifungal, and antitubercular activities, showcasing the versatility of these compounds in pharmaceutical research (Samadhiya et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-11-4-6-12(7-5-11)18-16-19-15(21)14(24-16)9-10-2-1-3-13(8-10)20(22)23/h1-8,14H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQWYLXGIKBTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.